molecular formula C8H5Cl2FO2 B2379571 Methyl 3,5-dichloro-4-fluorobenzoate CAS No. 1214375-18-4

Methyl 3,5-dichloro-4-fluorobenzoate

Cat. No.: B2379571
CAS No.: 1214375-18-4
M. Wt: 223.02
InChI Key: TVBFNISLGKFSNX-UHFFFAOYSA-N
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Description

Methyl 3,5-dichloro-4-fluorobenzoate is an organic compound with the molecular formula C8H5Cl2FO2 and a molecular weight of 223.03 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 are replaced by chlorine atoms, and the hydrogen at position 4 is replaced by a fluorine atom. This compound is commonly used in various chemical syntheses and industrial applications due to its unique chemical properties.

Preparation Methods

Methyl 3,5-dichloro-4-fluorobenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 3,5-dichloro-4-fluorobenzoic acid with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 3,5-dichloro-4-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring. Common reagents for these reactions include nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while reduction with LiAlH4 would produce the corresponding alcohol.

Scientific Research Applications

Methyl 3,5-dichloro-4-fluorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3,5-dichloro-4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring can influence its reactivity and interactions with other molecules. For example, in nucleophilic substitution reactions, the electron-deficient aromatic ring is more susceptible to attack by nucleophiles. Additionally, the ester group can undergo hydrolysis to produce the corresponding carboxylic acid, which may further interact with biological targets.

Comparison with Similar Compounds

Methyl 3,5-dichloro-4-fluorobenzoate can be compared with other similar compounds, such as:

    Methyl 3,4-difluorobenzoate: This compound has two fluorine atoms on the aromatic ring instead of chlorine and fluorine.

    Methyl 2-fluorobenzoate: This compound has a single fluorine atom at the ortho position relative to the ester group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other halogenated benzoate esters.

Properties

IUPAC Name

methyl 3,5-dichloro-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBFNISLGKFSNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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